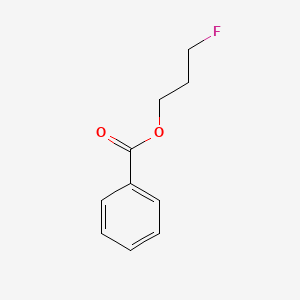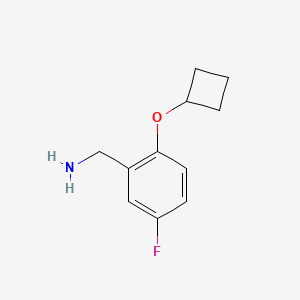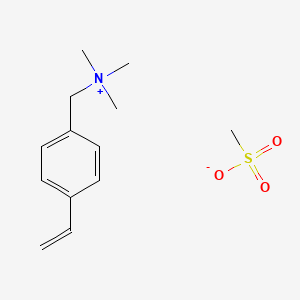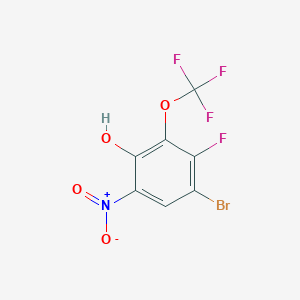
4-(Perfluorooctyl)toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Perfluorooctyl)toluene is a fluorinated organic compound with the molecular formula C15H7F17. It is characterized by the presence of a perfluorooctyl group attached to a toluene moiety. This compound is known for its unique properties, including high thermal and chemical stability, as well as its hydrophobic and lipophobic nature. These properties make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Perfluorooctyl)toluene typically involves the reaction of 4-bromotoluene with perfluorooctyl iodide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a temperature of around 100-120°C for several hours. The product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Perfluorooctyl)toluene undergoes various types of chemical reactions, including:
Substitution Reactions: The aromatic ring of the toluene moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation Reactions: The methyl group of the toluene moiety can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation. These reactions are typically carried out under acidic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation. The reactions are usually performed under basic or acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include nitro, sulfonic acid, and halogenated derivatives of this compound.
Oxidation Reactions: Products include 4-(Perfluorooctyl)benzoic acid and 4-(Perfluorooctyl)benzaldehyde.
Reduction Reactions: Products include 4-(Perfluorooctyl)methylbenzene and other hydrocarbon derivatives.
Applications De Recherche Scientifique
4-(Perfluorooctyl)toluene has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: The compound is used in the study of fluorinated surfactants and their interactions with biological membranes.
Medicine: It is investigated for its potential use in drug delivery systems due to its unique properties.
Industry: The compound is used in the production of specialty coatings, lubricants, and other materials that require high thermal and chemical stability.
Mécanisme D'action
The mechanism of action of 4-(Perfluorooctyl)toluene is primarily related to its fluorinated structure. The perfluorooctyl group imparts hydrophobic and lipophobic properties, which influence its interactions with other molecules. In biological systems, the compound can interact with lipid bilayers and proteins, affecting their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonate (PFOS)
- Perfluorooctyl bromide
Comparison
4-(Perfluorooctyl)toluene is unique compared to other similar compounds due to the presence of the toluene moiety, which provides additional reactivity and versatility in chemical reactions. Unlike perfluorooctanoic acid and perfluorooctane sulfonate, which are primarily used as surfactants, this compound is used in a broader range of applications, including organic synthesis and material science. Additionally, the compound’s hydrophobic and lipophobic properties make it suitable for specialized applications where other fluorinated compounds may not be effective.
Propriétés
Numéro CAS |
231291-23-9 |
|---|---|
Formule moléculaire |
C15H7F17O |
Poids moléculaire |
526.19 g/mol |
Nom IUPAC |
1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)-4-methylbenzene |
InChI |
InChI=1S/C15H7F17O/c1-6-2-4-7(5-3-6)33-15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h2-5H,1H3 |
Clé InChI |
FZCVHFWDHZCFOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate](/img/structure/B12083983.png)


![{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12084002.png)


![7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12084011.png)




![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12084043.png)
![Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12084055.png)
![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine](/img/structure/B12084056.png)
